3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(4-METHOXYPHENYL)-4-PHENYL-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This specific compound features a pyrrolo[3,4-c]pyrazole core, which is a fused heterocyclic system, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-4-PHENYL-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . This reaction typically requires a catalyst, such as vitamin B1, and proceeds under mild conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and aldehydes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-METHOXYPHENYL)-4-PHENYL-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-4-PHENYL-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and aminopyrazoles . Compared to these compounds, 3-(4-METHOXYPHENYL)-4-PHENYL-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O2/c1-3-13-24-20(15-7-5-4-6-8-15)17-18(22-23-19(17)21(24)25)14-9-11-16(26-2)12-10-14/h4-12,20H,3,13H2,1-2H3,(H,22,23) |
InChI Key |
FAZXMQSIGZORAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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